molecular formula C17H26N2OS B3863795 1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine

1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine

Cat. No. B3863795
M. Wt: 306.5 g/mol
InChI Key: SWSAVEACLYGGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine, also known as JDTic, is a selective kappa opioid receptor antagonist. It has been studied extensively for its potential therapeutic applications in the treatment of various disorders, including addiction, depression, and anxiety. In

Mechanism of Action

1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine acts as a selective kappa opioid receptor antagonist, blocking the activation of this receptor by endogenous opioids. This results in a decrease in the release of dopamine in the brain's reward pathway, which is responsible for the reinforcing effects of drugs of abuse. 1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine's mechanism of action has been extensively studied, and it has been shown to have a high affinity and selectivity for the kappa opioid receptor.
Biochemical and Physiological Effects:
1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to block the rewarding effects of drugs of abuse, reduce drug-seeking behavior, and decrease drug-induced reinstatement of drug-seeking behavior. 1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine has also been shown to have antidepressant and anxiolytic effects in preclinical studies, suggesting its potential use in the treatment of mood disorders. Additionally, 1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine has several advantages for lab experiments. It is readily available and has been extensively studied, making it a reliable tool for research purposes. Its high affinity and selectivity for the kappa opioid receptor make it a valuable tool for studying the role of this receptor in addiction, depression, and anxiety. However, 1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine also has limitations for lab experiments. Its selectivity for the kappa opioid receptor means that it may not be suitable for studying other opioid receptors. Additionally, its effects may vary depending on the animal species used in experiments.

Future Directions

There are several future directions for research on 1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine. One potential direction is to study its potential therapeutic applications in the treatment of addiction, depression, and anxiety in humans. Another direction is to study its effects on other opioid receptors and its potential use in the treatment of other disorders, such as pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine and its potential limitations for lab experiments.

Scientific Research Applications

1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine has been extensively studied for its potential therapeutic applications in the treatment of addiction, depression, and anxiety. It has been shown to block the rewarding effects of drugs of abuse, such as cocaine and morphine, by selectively targeting the kappa opioid receptor. 1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine has also been shown to have antidepressant and anxiolytic effects in preclinical studies, suggesting its potential use in the treatment of mood disorders.

properties

IUPAC Name

1-[4-[2-[(2-methylphenyl)methylsulfanyl]ethylamino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-14-5-3-4-6-16(14)13-21-12-9-18-17-7-10-19(11-8-17)15(2)20/h3-6,17-18H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAVEACLYGGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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